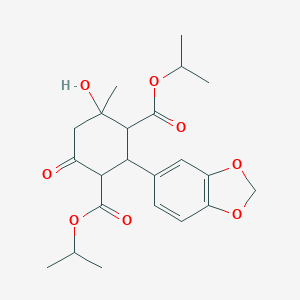![molecular formula C24H23Cl2N3O2S B282579 N-cyclohexyl-2-{[4-(2,6-dichlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B282579.png)
N-cyclohexyl-2-{[4-(2,6-dichlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-{[4-(2,6-dichlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide, also known as CDKI-73, is a small molecule that has been studied for its potential use in cancer treatment. It belongs to the class of compounds known as imidazolium salts and has been shown to have anticancer activity in various types of cancer cells.
Mécanisme D'action
N-cyclohexyl-2-{[4-(2,6-dichlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide exerts its anticancer effects through multiple mechanisms. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are enzymes that regulate the cell cycle. N-cyclohexyl-2-{[4-(2,6-dichlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide also inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Additionally, N-cyclohexyl-2-{[4-(2,6-dichlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has been shown to induce oxidative stress and DNA damage in cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-2-{[4-(2,6-dichlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has been shown to have several biochemical and physiological effects in cancer cells. It induces cell cycle arrest in the G1 phase, which prevents cancer cells from dividing and proliferating. N-cyclohexyl-2-{[4-(2,6-dichlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide also induces apoptosis, which is a form of programmed cell death that eliminates cancer cells. Additionally, N-cyclohexyl-2-{[4-(2,6-dichlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide inhibits the activity of HDACs, which leads to changes in gene expression that contribute to its anticancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-2-{[4-(2,6-dichlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to have relatively low toxicity in animal models. However, N-cyclohexyl-2-{[4-(2,6-dichlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain assays. Additionally, N-cyclohexyl-2-{[4-(2,6-dichlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has not been extensively studied in human clinical trials, which limits its potential use in cancer treatment.
Orientations Futures
There are several future directions for research on N-cyclohexyl-2-{[4-(2,6-dichlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide. One potential direction is to study its effects in combination with other anticancer agents, such as chemotherapy or immunotherapy. Another direction is to study its effects in different types of cancer cells and animal models. Additionally, further research is needed to understand the pharmacokinetics and pharmacodynamics of N-cyclohexyl-2-{[4-(2,6-dichlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide in humans, which will be necessary for its potential use in cancer treatment.
Méthodes De Synthèse
N-cyclohexyl-2-{[4-(2,6-dichlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 2,6-dichlorobenzaldehyde with glycine to form an imine intermediate, which is then reduced to form the corresponding amine. This amine is then reacted with cyclohexyl isocyanate to form the final product, N-cyclohexyl-2-{[4-(2,6-dichlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide.
Applications De Recherche Scientifique
N-cyclohexyl-2-{[4-(2,6-dichlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to induce cell cycle arrest and apoptosis in various types of cancer cells, including breast, prostate, and lung cancer cells. N-cyclohexyl-2-{[4-(2,6-dichlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has also been shown to inhibit the growth and metastasis of cancer cells in animal models.
Propriétés
Formule moléculaire |
C24H23Cl2N3O2S |
|---|---|
Poids moléculaire |
488.4 g/mol |
Nom IUPAC |
N-cyclohexyl-2-[(4Z)-4-[(2,6-dichlorophenyl)methylidene]-5-oxo-1-phenylimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H23Cl2N3O2S/c25-19-12-7-13-20(26)18(19)14-21-23(31)29(17-10-5-2-6-11-17)24(28-21)32-15-22(30)27-16-8-3-1-4-9-16/h2,5-7,10-14,16H,1,3-4,8-9,15H2,(H,27,30)/b21-14- |
Clé InChI |
AKSFBXZOFBQGOZ-STZFKDTASA-N |
SMILES isomérique |
C1CCC(CC1)NC(=O)CSC2=N/C(=C\C3=C(C=CC=C3Cl)Cl)/C(=O)N2C4=CC=CC=C4 |
SMILES |
C1CCC(CC1)NC(=O)CSC2=NC(=CC3=C(C=CC=C3Cl)Cl)C(=O)N2C4=CC=CC=C4 |
SMILES canonique |
C1CCC(CC1)NC(=O)CSC2=NC(=CC3=C(C=CC=C3Cl)Cl)C(=O)N2C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-hydroxy-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282497.png)
![4-[3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282499.png)
![4-acetyl-5-(1,3-benzodioxol-5-yl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282502.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282503.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282507.png)

![4-acetyl-1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282509.png)
![3-acetyl-2-(2,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one](/img/structure/B282511.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282512.png)

![4-[(3E)-3-[hydroxy-(4-methylphenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B282517.png)
![4-[(3E)-2-(4-fluorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B282518.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282521.png)
![4-benzoyl-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282522.png)